molecular formula C16H15ClN2O2S B6620628 3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B6620628
M. Wt: 334.8 g/mol
InChI Key: QXKNZZDGRUMFOH-UHFFFAOYSA-N
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Description

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure combining an indole moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The indole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indole moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-2-ylmethyl)acetamide: Similar structure but lacks the sulfonamide group.

    4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the indole moiety.

    3-chloro-4-methylbenzenesulfonamide: Similar structure but lacks the indole moiety.

Uniqueness

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide is unique due to the combination of the indole moiety and the sulfonamide group

Properties

IUPAC Name

3-chloro-N-(1H-indol-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-11-6-7-14(9-15(11)17)22(20,21)18-10-13-8-12-4-2-3-5-16(12)19-13/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNZZDGRUMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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